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molecular formula C20H39ClO B8532065 3,7,11,15-Tetramethylhexadecanoyl chloride CAS No. 32607-05-9

3,7,11,15-Tetramethylhexadecanoyl chloride

Cat. No. B8532065
M. Wt: 331.0 g/mol
InChI Key: ZHLKOOADXYQBTO-UHFFFAOYSA-N
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Patent
US07846903B2

Procedure details

Under a nitrogen atmosphere, one drop of pyridine was added to 2.0 g of phytanic acid and 10 ml of methylene chloride, and 1.14 g of thionyl chloride was added dropwise at room temperature. After the completion of dropwise addition, the mixture was refluxed for 1 hour, and then concentrated under reduced pressure to obtain about 2 g of phytanic acid chloride.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:22])(=O)[CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH:8]([CH2:10][CH2:11][CH2:12][CH:13]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])[CH3:14])[CH3:9])[CH3:4].S(Cl)([Cl:25])=O>N1C=CC=CC=1.C(Cl)Cl>[C:1]([Cl:25])(=[O:22])[CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH:8]([CH2:10][CH2:11][CH2:12][CH:13]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])[CH3:14])[CH3:9])[CH3:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CC(C)CCCC(C)CCCC(C)CCCC(C)C)(=O)O
Name
Quantity
1.14 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)CCCC(C)CCCC(C)CCCC(C)C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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